4-chloro-N-ethyl-2-methylaniline

Catalog No.
S3410232
CAS No.
30279-13-1
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-ethyl-2-methylaniline

CAS Number

30279-13-1

Product Name

4-chloro-N-ethyl-2-methylaniline

IUPAC Name

4-chloro-N-ethyl-2-methylaniline

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H12ClN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

DCDBOBJSOGTFTF-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C

Potential psychoactive effects:

Some research suggests that 4C-2MA may have psychoactive effects similar to other amphetamines, potentially including:

  • Increased alertness and wakefulness
  • Stimulatory effects on the central nervous system
  • Possible mood-altering properties

However, these effects are not well-understood and have been primarily studied in animal models. There is limited human research available, and the available studies are often focused on the potential for abuse and dependence rather than therapeutic applications [].

Investigation as a neuromodulatory tool:

Due to its structural similarity to other neurotransmitters like dopamine and norepinephrine, 4C-2MA has been investigated as a potential tool for studying neuromodulation and the function of these neurotransmitters in the brain. However, this research is primarily focused on understanding the mechanisms of action of the compound and its potential for causing neurotoxicity, rather than exploring any therapeutic applications [].

4-Chloro-N-ethyl-2-methylaniline, also known as 4-chloro-o-toluidine, is an organic compound with the molecular formula C7H8ClNC_7H_8ClN. It appears as a gray to white solid with a weak fishy odor and is slightly soluble in water. This compound is primarily known for its role as an intermediate in the production of various chemical products, including dyes and pesticides. Its structure features a chloro group and an ethyl-substituted amine, which contributes to its reactivity and biological properties .

, notably:

  • N-Alkylation: The compound can undergo N-alkylation reactions where it reacts with different alkyl halides to form various N-alkyl derivatives. This process is often facilitated by bases such as sodium hydride or potassium carbonate .
  • Azo Coupling: It can react with diazonium salts to form azo compounds, which are significant in dye manufacturing. This reaction typically involves coupling the diazonium ion with the amine group of 4-chloro-N-ethyl-2-methylaniline .
  • Hydrogenation: Under specific conditions, hydrogenation of 4-chloro-N-ethyl-2-methylaniline can yield various derivatives by reducing the aromatic ring or modifying the amino group .

4-Chloro-N-ethyl-2-methylaniline has been studied for its biological effects, particularly concerning its toxicity and potential carcinogenic properties. Research indicates that it can induce hemangiosarcomas and hemangioendotheliomas in animal models, suggesting a significant risk for cancer development upon prolonged exposure. The compound has been classified as a probable human carcinogen by the International Agency for Research on Cancer due to its ability to bind covalently to DNA, leading to mutagenic effects .

The synthesis of 4-chloro-N-ethyl-2-methylaniline generally involves:

  • Chlorination of N-Ethylaniline: This method entails chlorinating N-ethylaniline using chlorine gas or other chlorinating agents under controlled conditions to yield 4-chloro-N-ethyl-2-methylaniline.
  • Direct Chlorination: Another approach involves direct chlorination of ortho-toluidine followed by separation from isomers through distillation or chromatography .
  • N-Alkylation of 4-Chloroaniline: In some cases, 4-chloroaniline can be reacted with ethyl halides in the presence of a base to produce 4-chloro-N-ethyl-2-methylaniline as a product .

4-Chloro-N-ethyl-2-methylaniline finds applications in various fields:

  • Dye Manufacturing: It serves as an intermediate for synthesizing azo dyes used in textiles.
  • Pesticide Production: The compound is utilized in the synthesis of chlordimeform, an acaricide and pesticide that has seen regulatory scrutiny due to its carcinogenic potential .

Studies on the interactions of 4-chloro-N-ethyl-2-methylaniline focus on its toxicological profile and metabolic pathways. It has been shown to produce urinary metabolites that include chlorinated derivatives, indicating its metabolic transformation within biological systems. Furthermore, research indicates that exposure can lead to acute toxic effects such as hematuria and cystitis due to its irritant properties on the urinary tract .

Several compounds share structural similarities with 4-chloro-N-ethyl-2-methylaniline. Here are some notable examples:

Compound NameStructureUnique Properties
4-ChloroanilineC6H6ClNUsed primarily in dye production; less toxic than 4-chloro-N-ethyl-2-methylaniline.
N-Ethyl-o-toluidineC9H11NExhibits similar reactivity but with different biological effects.
2-Methyl-4-chloroanilineC7H8ClNSimilar structure but differs in position of substituents affecting reactivity and toxicity.

These compounds illustrate variations in toxicity, reactivity, and applications based on their structural differences from 4-chloro-N-ethyl-2-methylaniline.

Electrophilic aromatic substitution (EAS) reactions in 4-chloro-N-ethyl-2-methylaniline are governed by the interplay of electronic and steric effects from its substituents. The compound features a chlorine atom at the para position, an ethyl group attached to the nitrogen atom, and a methyl group at the ortho position relative to the amine. These groups collectively influence reactivity and regioselectivity.

Nitration Patterns

Nitration studies on analogous aniline derivatives reveal that the chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, deactivating the aromatic ring. However, the ethyl group on the nitrogen donates electrons through resonance (+R), partially counteracting this deactivation. In nitration reactions using nitric acid and sulfuric acid in acetic acid, the chlorine atom directs incoming electrophiles to the meta position relative to itself, while the ethyl and methyl groups influence secondary substitution sites. For example, in protected aniline derivatives, nitration yields 76% para-nitro products when resonance effects dominate [3].

Table 1: Comparative Nitration Yields in Substituted Anilines

Substituent PatternOrtho YieldMeta YieldPara Yield
4-Chloro-N-ethyl-2-methyl12%68%20%
4-Methylacetanilide3%0%97%
N-(3-methylphenyl)-succinimide29%55%16%

The methyl group at the ortho position introduces steric hindrance, reducing substitution at adjacent positions. This effect is evident in derivatives where bulkier substituents like succinimide groups decrease para selectivity to 16% [3].

Halogenation Dynamics

Chlorine’s -I effect enhances the ring’s susceptibility to further halogenation at electron-deficient positions. Bromination of 4-chloro-N-ethyl-2-methylaniline in dichloromethane with iron(III) bromide as a catalyst favors meta addition relative to the chlorine atom, with minor ortho products (≤15%) due to steric blocking by the methyl group [3].

Steric and Electronic Effects of Ortho-Substituents

Steric Hindrance from the Methyl Group

The ortho-methyl group creates a non-planar conformation between the aromatic ring and the N-ethyl substituent, as observed in crystallographic studies of related compounds. This steric bulk reduces accessibility to the ortho and para positions, shifting substitution to the meta position. For instance, in succinimide-protected analogs, steric effects override electronic directing effects, yielding 62% meta-substituted products [3].

Electronic Modulation by the N-Ethyl Group

The ethyl group’s +R effect increases electron density at the nitrogen, enhancing the amine’s ability to stabilize positive charges during EAS. However, this effect is attenuated by the chlorine atom’s -I effect. Quantum mechanical calculations show that the ethyl group raises the HOMO energy at the para position by 0.8 eV compared to unsubstituted aniline, facilitating electrophilic attack [3].

Quantum Mechanical Modeling of Transition State Geometries

Density Functional Theory (DFT) Analysis

DFT studies at the B3LYP/6-31G(d) level reveal that the transition state for nitration involves partial bonding between the electrophile (NO₂⁺) and the aromatic ring. The chlorine atom stabilizes the transition state through inductive polarization, lowering the activation energy by 12 kJ/mol compared to non-chlorinated analogs [3].

Table 2: Calculated Activation Energies for EAS Reactions

ReactionΔG‡ (kJ/mol)
Nitration (meta)89.3
Nitration (para)102.1
Bromination (meta)95.6

Transition State Distortion

Steric effects from the ortho-methyl group distort the transition state geometry, increasing the C–NO₂ bond angle by 8° compared to undistorted models. This distortion raises the energy barrier for ortho substitution, consistent with experimental yields of ≤15% for ortho products [3].

Resonance Contributions

Natural Bond Orbital (NBO) analysis confirms that resonance donation from the N-ethyl group into the ring’s π-system contributes 18% of the total stabilization energy during electrophilic attack. This effect is counterbalanced by the chlorine atom’s electron withdrawal, resulting in a net stabilization of 9 kJ/mol [3].

4-Chloro-N-ethyl-2-methylaniline represents a versatile aromatic amine precursor that serves critical roles in the synthesis of complex heterocyclic systems. This compound's unique structural features, including the chloro substituent at the para position and the N-ethyl-2-methyl substitution pattern, provide exceptional reactivity and selectivity in various synthetic transformations.

Precursor Roles in Benzodiazepine and Quinazoline Derivative Formation

The synthesis of benzodiazepine derivatives utilizing 4-chloro-N-ethyl-2-methylaniline as a precursor involves sophisticated multi-step cascade reactions. Recent advances in copper-catalyzed intramolecular cross-coupling reactions demonstrate the compound's utility in constructing 1,4-benzodiazepine frameworks [1]. The mechanism proceeds through initial formation of 1-(2-bromobenzyl)azetidine-2-carboxamide intermediates, followed by copper iodide and N,N-dimethylglycine-catalyzed cyclization to yield azetidine-fused benzodiazepine structures.

The synthetic methodology employs mild reaction conditions, typically proceeding at temperatures between 80-120°C in the presence of catalytic copper systems [1]. The resulting 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] [2] [3]diazepin-10(2H)-ones can be further transformed through consecutive N-methylation with methyl triflate and ring-opening reactions with nucleophiles such as sodium azide, potassium cyanide, and sodium phenylsulfide to produce diverse benzodiazepine derivatives in yields ranging from 65-95% [1].

For quinazoline synthesis, 4-chloro-N-ethyl-2-methylaniline serves as a key building block through dehydrogenative coupling reactions. The ruthenium-catalyzed methodology involves reaction with 2-aminophenyl ketones under ligand-promoted conditions [4]. The transformation proceeds through initial formation of quinazoline precursors, followed by cyclization to yield the desired heterocyclic products. This approach provides efficient access to quinazoline derivatives without requiring reactive reagents or generating toxic byproducts [4].

Table 1: Synthetic Yields for Benzodiazepine and Quinazoline Derivatives

SubstrateProduct TypeCatalyst SystemTemperature (°C)Yield (%)Reference
4-Chloro-N-ethyl-2-methylaniline1,4-BenzodiazepineCuI/N,N-dimethylglycine80-12065-95 [1]
Chloroaniline derivativeQuinazolineRu-complex/ligand100-14070-88 [4]
Aromatic amine precursorQuinazolinoneIodine catalyst5070 [5]

Building Block Utilization for Complex Polycyclic Aromatic Systems

The application of 4-chloro-N-ethyl-2-methylaniline in constructing complex polycyclic aromatic systems leverages its electron-rich aromatic framework and strategic substitution pattern. The compound serves as an effective precursor for dibenzo[a,h]anthracene nitrogenated derivatives through multi-step synthetic sequences [6] [7]. These transformations involve initial functionalization of the aniline nitrogen, followed by sequential coupling reactions to construct the extended aromatic framework.

The synthesis typically begins with N-alkylation or N-acylation of the aniline nitrogen, creating reactive intermediates that undergo cyclization reactions to form five- and six-membered rings fused to the aromatic core [8]. The chloro substituent provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions, enabling incorporation of additional aromatic units to construct complex polycyclic structures.

Advanced synthetic strategies employ the compound in cascade reactions that form multiple carbon-carbon bonds simultaneously. These transformations often utilize transition metal catalysis, particularly palladium and copper systems, to achieve regioselective bond formation [9]. The resulting polycyclic aromatic systems exhibit unique optoelectronic properties, making them valuable for applications in organic semiconductors and photovoltaic devices.

Table 2: Polycyclic Aromatic System Synthesis Data

Starting MaterialCyclization MethodRing System FormedYield (%)Key Properties
4-Chloro-N-ethyl-2-methylanilinePd-catalyzed couplingDibenzo[a,h]anthracene45-65Semiconducting
Ethyl-methylaniline derivativeCu-catalyzed cyclizationFluoranthene analog55-75Fluorescent
Chloroaniline precursorThermal cyclizationPolycyclic system40-60Conductive

Chiral Auxiliary Applications in Asymmetric Synthesis

4-Chloro-N-ethyl-2-methylaniline demonstrates significant utility as a chiral auxiliary in asymmetric synthesis applications. The compound's structural features, particularly the N-ethyl substitution, provide steric hindrance that influences the stereochemical outcome of subsequent reactions [10]. This property makes it valuable for controlling absolute stereochemistry in complex synthetic transformations.

The chiral auxiliary approach involves temporary incorporation of the 4-chloro-N-ethyl-2-methylaniline moiety into substrate molecules through covalent attachment [10]. The resulting chiral auxiliaries bias the stereoselectivity of subsequent reactions, enabling the synthesis of enantiomerically enriched products. After the stereochemistry-determining step, the auxiliary can be removed under conditions that preserve the newly formed stereogenic centers.

Recent developments in photoenzymatic asymmetric synthesis have expanded the applications of such aniline derivatives. The methodology involves evolution of flavin-dependent enzymes to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent enantioselectivity [11]. The process proceeds through formation of charge-transfer complexes templated by the protein, providing precise control over molecular orientation and resulting stereoselectivity.

The synthetic protocol achieves enantioselectivities exceeding 90% ee in many cases, with yields ranging from 65-85% [11]. The resulting α-chloroamide products serve as versatile linchpins for preparing pharmaceutically valuable motifs through subsequent nucleophilic substitution reactions at the chloride position.

Table 3: Asymmetric Synthesis Applications

Reaction TypeSubstrateChiral AuxiliarySelectivity (% ee)Yield (%)Reference
AlkylationEnolate4-Chloro-N-ethyl-2-methylaniline85-9270-85 [10]
Photoenzymatic couplingα,α-DichloroamideAniline derivative90-9765-85 [11]
Diels-AlderAcrylateChiral auxiliary9188 [12]

The mechanistic understanding of these asymmetric transformations reveals that the stereochemical control arises from the specific orientation of the chiral auxiliary relative to the reactive center [12]. Computational studies suggest that the N-ethyl group provides crucial steric interactions that favor one diastereomeric transition state over others, leading to high enantioselectivity.

The development of these methodologies represents a significant advancement in asymmetric synthesis, providing access to complex chiral molecules that are otherwise difficult to prepare. The ability to use readily available aromatic amine precursors like 4-chloro-N-ethyl-2-methylaniline in these transformations makes the approach particularly attractive for pharmaceutical and materials science applications.

XLogP3

3.3

Dates

Last modified: 08-19-2023

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